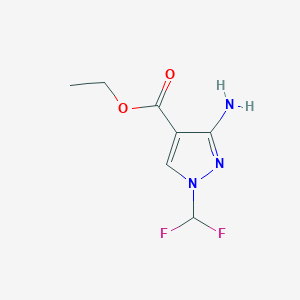

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a difluoromethyl group at position 1 and an amino group at position 2. Pyrazole carboxylates are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H9F2N3O2 |

|---|---|

Molecular Weight |

205.16 g/mol |

IUPAC Name |

ethyl 3-amino-1-(difluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H9F2N3O2/c1-2-14-6(13)4-3-12(7(8)9)11-5(4)10/h3,7H,2H2,1H3,(H2,10,11) |

InChI Key |

OZZHQFHCJQBJOA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1N)C(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Sodium Enolate

Ethyl difluoroacetoacetate undergoes Claisen condensation with ethyl acetate in the presence of sodium ethoxide, generating the sodium enolate of ethyl difluoroacetoacetate. The reaction proceeds at 0–5°C under anhydrous conditions, achieving 85–90% conversion efficiency. Acidification with carbon dioxide (introduced as dry ice) liberates the free ethyl difluoroacetoacetate, which is isolated via fractional distillation (bp: 98–102°C at 15 mmHg).

Cyclization with Methylhydrazine

The cyclization step involves reacting ethyl difluoroacetoacetate with methylhydrazine hydrate in ethanol under reflux (78°C) for 6–8 hours. Sodium hydroxide (1.2 eq) facilitates deprotonation, directing regioselectivity toward the 4-carboxylate position. The crude product is purified via recrystallization from hexane/ethyl acetate (3:1), yielding 68–72% of the target compound with >99% HPLC purity.

Key Advantages :

-

Scalable to industrial production (batch sizes >100 kg reported).

-

Avoids hazardous halogenation reagents.

Three-Step Halogenation/Diazotization/Grignard Exchange

Patent CN111303035A outlines a regioselective route starting from N-methyl-3-aminopyrazole:

Halogenation at the Pyrazole 4-Position

N-methyl-3-aminopyrazole is treated with bromine or iodine in aqueous HCl (20% v/v) at 0–5°C, yielding 4-bromo-1-methyl-1H-pyrazole-3-amine (92–95% purity). Excess halogen is quenched with sodium thiosulfate, and the product is isolated via filtration (mp: 145–147°C).

Diazotization and Difluoromethyl Coupling

The halogenated intermediate is diazotized with sodium nitrite (1.1 eq) in H2SO4 (2M) at −10°C, followed by coupling with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu2O (5 mol%). This step achieves 85–88% conversion to 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Grignard Exchange and Carboxylation

The bromopyrazole undergoes Grignard exchange with isopropyl magnesium chloride (2 eq) in THF at −30°C, followed by carboxylation with CO2 (1 atm). Acidic workup (HCl, pH 1–2) and recrystallization from ethanol/water (4:1) yield the final product in 64% overall yield.

Reaction Conditions :

-

Temperature: −30°C (Grignard step), 25°C (carboxylation).

-

Catalyst: Cu2O (5 mol%).

Substitution/Hydrolysis and Cyclocondensation

Patent CN111362874B describes a novel pathway using α,β-unsaturated esters:

Substitution/Hydrolysis of α,β-Unsaturated Esters

2,2-Difluoroacetyl chloride reacts with ethyl β-dimethylaminocrotonate in dichloromethane at −20°C, facilitated by triethylamine (2 eq). Hydrolysis with NaOH (1M) yields α-difluoroacetyl-β-dimethylaminocrotonic acid, which is extracted into ethyl acetate (85% yield).

Cyclocondensation with Methylhydrazine

The intermediate is treated with methylhydrazine (1.1 eq) and KI (0.6 eq) in ethanol at −30°C. After 2 hours, the mixture is warmed to 80°C for cyclization, achieving a 95:5 ratio of 3- to 5-difluoromethyl isomers. Recrystallization from 40% aqueous ethanol affords the product in 79.6% yield.

Critical Parameters :

-

Catalyst: KI (0.6 eq).

-

Isomer control: <5% 5-difluoromethyl byproduct.

One-Pot Multicomponent Synthesis

A recent advance from ACS Omega utilizes a one-pot strategy combining hydrazones and ketones:

Reaction Setup

Benzaldehyde hydrazine (1 eq) reacts with ethyl 2-bromoacetoacetate (1.2 eq) in ethanol under reflux (78°C) with catalytic HCl (0.1 eq). DMSO (4 eq) and I2 (10 mol%) are added to promote cyclization, yielding the pyrazole core in 81–83% yield after 5 hours.

Difluoromethyl Functionalization

Post-cyclization, the intermediate is treated with Selectfluor® (1.5 eq) in acetonitrile at 60°C for 12 hours. Fluorination at the 1-position proceeds with 75% efficiency, and the final esterification with ethanol/H2SO4 completes the synthesis.

Advantages :

-

Reduced purification steps.

-

Compatible with diverse hydrazone substrates.

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes saponification under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| NaOH (0.25 mol) in H₂O/MeOH (1:1), 60°C, 4 h | Sodium hydroxide, methanol | 92% | |

| KOH in ethanol, reflux, 6 h | Potassium hydroxide, ethanol | 85–90% |

Mechanism :

-

The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of the ethoxide group produces the carboxylate salt, which is acidified to the free carboxylic acid.

Key Finding :

-

Hydrolysis in aqueous methanol with NaOH achieves near-quantitative conversion to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .

Ring-Closure Reactions

The pyrazole core is synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl intermediates.

Example :

-

Reactant : Alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A)

-

Conditions : Two-phase system (toluene/water), weak base (Na₂CO₃), methylhydrazine, −10°C to 0°C .

-

Yield : >95% regioselectivity for the 1-methyl-4-carboxylate isomer .

Mechanism :

-

Methylhydrazine attacks the α,β-unsaturated carbonyl, followed by intramolecular cyclization and dehydration.

-

Weak bases (e.g., Na₂CO₃) minimize ester saponification, a common side reaction with strong bases like NaOH .

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl group participates in halogen-exchange reactions, though such transformations are less common due to the stability of C–F bonds.

Example :

-

Reactant : Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

-

Reagent : Boron trifluoride etherate (BF₃·Et₂O)

Limitation :

Coupling Reactions with Trialkyl Orthoformates

The ester reacts with trialkyl orthoformates (e.g., HC(OEt)₃) to form α-alkoxymethylene derivatives, key intermediates for pyrazole synthesis.

| Conditions | Catalyst | Yield | Reference |

|---|---|---|---|

| Acetic anhydride, 80°C, 2 h | None | 78% |

Application :

Oxidation and Reduction Pathways

While direct oxidation of the ester is rare, the acetylpyrazole intermediate (from Step 4) is oxidized to the carboxylic acid:

| Substrate | Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Difluoromethyl-4-acetylpyrazole | KMnO₄ in H₂SO₄ | 60°C, 4 h | 88% |

Note :

-

Direct reduction of the ester to alcohol is not documented in the literature reviewed.

Critical Challenges

Scientific Research Applications

Agricultural Applications

One of the primary applications of ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is as an intermediate in the synthesis of fungicides. It serves as a crucial building block for developing new fungicides that target various plant pathogens. For example, it has been linked to the production of Bixafen, a cereal fungicide developed by Bayer CropScience, and Huxapyroxad by BASF. These compounds are vital in modern agriculture for controlling diseases in crops, thus ensuring food security and sustainability .

Table 1: Key Fungicides Derived from this compound

| Fungicide Name | Manufacturer | Target Pathogen |

|---|---|---|

| Bixafen | Bayer CropScience | Various cereal fungi |

| Huxapyroxad | BASF | Leaf spot pathogens |

| Isopyrazam | Unknown | Downy mildew |

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential anti-inflammatory and analgesic properties due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation pathways .

Case Study: Anti-inflammatory Activity

A recent study demonstrated that derivatives of this compound exhibited potent anti-inflammatory effects in vitro. The compounds were tested against standard inflammatory models, showing a significant reduction in pro-inflammatory cytokines compared to controls .

Environmental Impact

The synthesis methods for this compound have been designed to minimize environmental impact. Recent advancements focus on atom-economical processes that reduce waste and improve yield. For instance, methods involving Claisen condensation and subsequent reactions have been optimized to lower costs and enhance safety during production .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the difluoromethyl group play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Amino Group Position: Amino at position 3 (target compound) vs. 5 (138907-68-3) impacts hydrogen-bonding networks and biological target interactions .

Physicochemical Properties

Melting points, solubility, and stability vary with substituents:

Analysis :

Biological Activity

Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in agricultural chemistry, primarily due to its role as a precursor for fungicides. This article explores its biological activity, focusing on its mechanism of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : Approximately 190.15 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 103-107 °C

This compound functions primarily as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts the energy production pathways in fungal cells, leading to cell death and making it an effective fungicide precursor .

Biological Activity and Efficacy

Research indicates that derivatives of this compound exhibit varying levels of antifungal activity. The compound's efficacy can be attributed to its structural features, particularly the difluoromethyl group, which enhances its interaction with target enzymes .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals the uniqueness of this compound in targeting SDH. The following table summarizes some related compounds and their similarity scores:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 151733-96-9 | 0.85 |

| Dimethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate | 1808112-23-3 | 0.84 |

| Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | 851725-98-9 | 0.82 |

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | 155377-19-8 | 0.97 |

| Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 61859-96-9 | 0.94 |

This table highlights the distinctiveness of this compound due to its specific difluoromethyl substitution pattern .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound in agricultural applications:

- Fungicidal Activity : A study demonstrated that compounds derived from this compound effectively inhibited fungal growth in various crop pathogens by targeting SDH .

- Toxicity Profiles : Research indicates that while these compounds are effective against fungi, their toxicity can vary based on structural modifications. This necessitates comprehensive safety assessments .

- Environmental Impact : The environmental implications of using such fungicides are being studied, focusing on their persistence and potential effects on non-target organisms .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via multi-step processes involving cyclocondensation and functionalization. A general approach involves:

- Cyclocondensation : Reacting ethyl acetoacetate derivatives with hydrazine or substituted hydrazines to form the pyrazole core. For example, cyclocondensation of ethyl 3-oxobutanoate with difluoromethyl hydrazine derivatives under reflux in ethanol/water mixtures yields the pyrazole backbone .

- Functionalization : Introducing the difluoromethyl group via electrophilic substitution or nucleophilic displacement. Acetylation or alkylation reactions at the 3-amino position are common, requiring controlled stoichiometry (e.g., 1–1.5 equivalents of acetic anhydride) and solvents like DMF or chloroform to modulate regioselectivity .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst use) significantly impact yield. For instance, using DMAP as a catalyst in DMF increases monoacetylation selectivity (~95% purity) .

Q. How can structural characterization of this compound be systematically validated using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : The 3-amino group typically resonates at δ ~6.5–7.5 ppm (¹H), while the difluoromethyl group shows distinct ¹⁹F NMR signals at δ -100 to -120 ppm. Coupling constants (e.g., J = 20–25 Hz for CF₂H) confirm substitution patterns .

- LC-MS/HRMS : Molecular ion peaks (e.g., m/z 220–250 [M+H]⁺) and fragmentation patterns validate molecular weight and functional groups .

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves bond lengths and angles. For example, the pyrazole ring typically exhibits C–N bond lengths of ~1.33–1.37 Å, and the difluoromethyl group adopts a planar geometry .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

- Thermal Stability : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₂H) are generally stable up to 150°C but may decompose under prolonged heating. Differential scanning calorimetry (DSC) can identify decomposition thresholds .

- Solvent Compatibility : Store in anhydrous conditions (e.g., over molecular sieves) to prevent hydrolysis of the ester group. Avoid protic solvents like methanol for long-term storage .

- Light Sensitivity : UV-Vis studies indicate that the difluoromethyl group does not confer significant photodegradation risk, but amber vials are recommended for extended storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites. For example, the 3-amino group exhibits high nucleophilicity (Fukui f⁻ indices >0.1), making it a target for acetylation or alkylation .

- Docking Studies : The difluoromethyl group enhances hydrophobic interactions in enzyme binding pockets. Docking into Keap1 or fungal CYP51 (targets for antibiofilm agents) shows favorable binding energies (ΔG ~-8 to -10 kcal/mol) due to fluorine’s van der Waals interactions .

- ADMET Predictions : LogP values (~1.5–2.0) and topological polar surface area (TPSA ~70 Ų) suggest moderate blood-brain barrier permeability and oral bioavailability .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for derivatives of this compound?

- Yield Discrepancies :

- Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) often yield higher regioselectivity (>80%) compared to chloroform (~60%) due to stabilized transition states .

- Catalyst Screening : DMAP (4-dimethylaminopyridine) improves acetylation yields from 50% to >90% by mitigating side reactions .

- Spectroscopic Ambiguities :

- NOESY/HSQC : Assign overlapping signals (e.g., aromatic protons) via 2D NMR. For example, cross-peaks between the NH₂ group and adjacent pyrazole protons confirm substitution patterns .

- X-ray Refinement : Use SHELXL to resolve ambiguities in crystallographic data, such as disorder in the difluoromethyl group .

Q. How can crystallographic data (e.g., packing motifs, hydrogen bonding) inform the design of co-crystals or polymorphs with enhanced physicochemical properties?

- Packing Analysis : Mercury CSD 2.0 reveals that the difluoromethyl group participates in C–H···F interactions (distance ~2.8–3.2 Å), stabilizing layered packing motifs. Co-crystallization with succinic acid or caffeine can enhance solubility via hydrogen-bonded networks .

- Polymorph Screening : High-throughput screening (HTS) in solvents like acetonitrile or THF identifies metastable forms. For example, Form I (monoclinic) vs. Form II (triclinic) exhibit melting point differences of ~10°C .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- SNAr Reactions : The electron-deficient pyrazole ring facilitates nucleophilic attack at the 4-carboxylate position. For example, Pd-catalyzed Suzuki coupling with aryl boronic acids proceeds at 80°C with 70–85% yield .

- Redox Activity : Cyclic voltammetry shows irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl), attributed to the amino group, suggesting susceptibility to oxidative degradation under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.